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molecular formula C9H5BrO2S B1282756 4-Bromobenzo[b]thiophene-2-carboxylic acid CAS No. 5194-37-6

4-Bromobenzo[b]thiophene-2-carboxylic acid

Cat. No. B1282756
M. Wt: 257.11 g/mol
InChI Key: LAYNZUFIYSYHIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07863302B2

Procedure details

Potassium hydroxide (415.1 g, 7.40 mol) is added to a stirred solution of 2-bromo-6-fluorobenzaldehyde (1.00 Kg, 4.93 mol) and mercaptoacetic acid (453.8 g, 4.93 mol) in dimethylformamide (5.0 L). The resultant solution is brought to and maintained at reflux (136° C.) for 90 min. The reaction mixture is allowed to cool to room temperature and is quenched by the slow addition of hydrochloric acid (2.25 M, 5.90 L) over 5 min. The mixture is cooled to 10° C., stirred for 1 h and the observed solid material is collected by filtration. The filter cake is washed with water (1.00 L) and hexanes (2.00 L) and dried in vacuo at 40 to 45° C. to constant weight to yield the title compound (990.0 g, 78.2%). 1H NMR (DMSO, d6): δ 13.8 (bs, 1H), 8.10 (d, 1H, J=8.2 Hz), 7.97 (s, 1H), 7.72 (d, 1H, J=7.6 Hz), 7.45 (t, 1H, J=8.0 Hz).
Quantity
415.1 g
Type
reactant
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
453.8 g
Type
reactant
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
78.2%

Identifiers

REACTION_CXSMILES
[OH-].[K+].[Br:3][C:4]1[CH:11]=[CH:10][CH:9]=[C:8](F)[C:5]=1[CH:6]=O.[SH:13][CH2:14][C:15]([OH:17])=[O:16]>CN(C)C=O>[Br:3][C:4]1[C:5]2[CH:6]=[C:14]([C:15]([OH:17])=[O:16])[S:13][C:8]=2[CH:9]=[CH:10][CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
415.1 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1 kg
Type
reactant
Smiles
BrC1=C(C=O)C(=CC=C1)F
Name
Quantity
453.8 g
Type
reactant
Smiles
SCC(=O)O
Name
Quantity
5 L
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
136 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
is quenched by the slow addition of hydrochloric acid (2.25 M, 5.90 L) over 5 min
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 10° C.
FILTRATION
Type
FILTRATION
Details
the observed solid material is collected by filtration
WASH
Type
WASH
Details
The filter cake is washed with water (1.00 L) and hexanes (2.00 L)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40 to 45° C. to constant weight

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=CC=2SC(=CC21)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 990 g
YIELD: PERCENTYIELD 78.2%
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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